molecular formula C16H23N5O B246069 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile

6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile

Cat. No. B246069
M. Wt: 301.39 g/mol
InChI Key: FZCHSDCLWQAGAW-QLJPJBMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile, also known as SPDP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic pyrazole derivatives and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile involves the inhibition of various enzymes and proteins that play a key role in the pathogenesis of various diseases. For example, 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. By inhibiting COX-2, 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile can reduce inflammation and pain.
Biochemical and Physiological Effects:
6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in various biological processes. However, one of the limitations of using 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile. One area of research is the development of more potent and selective inhibitors of specific enzymes and proteins. Additionally, the potential use of 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research. Finally, the development of novel drug delivery systems for 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3,4-dihydro-2H-pyran in the presence of acetic acid. The resulting product is then reacted with 3-propyl-2,4-dihydrospiro[indene-1,3'-pyrazol]-4'-one and potassium cyanide to yield 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile.

Scientific Research Applications

6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties. Additionally, 6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile has been shown to exhibit neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

(3//'S,4R)-6-amino-1//',3//'-dimethyl-3-propylspiro[2H-pyrano[2,3-c]pyrazole-4,4//'-piperidine]-5-carbonitrile

InChI

InChI=1S/C16H23N5O/c1-4-5-12-13-15(20-19-12)22-14(18)11(8-17)16(13)6-7-21(3)9-10(16)2/h10H,4-7,9,18H2,1-3H3,(H,19,20)/t10-,16-/m1/s1

InChI Key

FZCHSDCLWQAGAW-QLJPJBMISA-N

Isomeric SMILES

CCCC1=C2C(=NN1)OC(=C([C@]23CCN(C[C@H]3C)C)C#N)N

SMILES

CCCC1=C2C(=NN1)OC(=C(C23CCN(CC3C)C)C#N)N

Canonical SMILES

CCCC1=C2C(=NN1)OC(=C(C23CCN(CC3C)C)C#N)N

Origin of Product

United States

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